14-N-Succinimidocarminomycin
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Overview
Description
14-N-Succinimidocarminomycin (SCM) is a synthetic analogue of carminomycin, a natural product isolated from Streptomyces peucetius. SCM has shown promising results in scientific research, particularly in the fields of cancer therapy and drug delivery.
Mechanism of Action
The mechanism of action of 14-N-Succinimidocarminomycin is not fully understood, but it is believed to involve intercalation into DNA and inhibition of topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
14-N-Succinimidocarminomycin has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity to normal cells. It has also been shown to inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 14-N-Succinimidocarminomycin in lab experiments is its high selectivity for cancer cells, which allows for targeted drug delivery and reduces the risk of side effects. However, 14-N-Succinimidocarminomycin has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of 14-N-Succinimidocarminomycin is relatively complex and requires specialized equipment, which can be a limitation for some labs.
Future Directions
There are several areas of future research for 14-N-Succinimidocarminomycin. One potential direction is to optimize the synthesis method to increase the yield and purity of 14-N-Succinimidocarminomycin. Another direction is to investigate the potential of 14-N-Succinimidocarminomycin as a combination therapy with other anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 14-N-Succinimidocarminomycin and its potential for clinical use.
Synthesis Methods
14-N-Succinimidocarminomycin is synthesized by reacting carminomycin with succinic anhydride in the presence of pyridine. The product is purified by column chromatography using silica gel as the stationary phase and a mixture of chloroform and methanol as the mobile phase. The yield of 14-N-Succinimidocarminomycin is approximately 40%.
Scientific Research Applications
14-N-Succinimidocarminomycin has been extensively studied for its potential in cancer therapy and drug delivery. It has been shown to have cytotoxic activity against a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. 14-N-Succinimidocarminomycin has also been used as a drug carrier for targeted drug delivery, as it can selectively bind to cancer cells and release the drug payload in a controlled manner.
properties
CAS RN |
108936-90-9 |
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Product Name |
14-N-Succinimidocarminomycin |
Molecular Formula |
C31H32N2O12 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
1-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C31H32N2O12/c1-12-26(37)15(32)8-21(44-12)45-17-10-31(42,18(34)11-33-19(35)6-7-20(33)36)9-14-23(17)30(41)25-24(28(14)39)27(38)13-4-3-5-16(43-2)22(13)29(25)40/h3-5,12,15,17,21,26,37,39,41-42H,6-11,32H2,1-2H3 |
InChI Key |
RHDRKPUMMVQZKK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CN6C(=O)CCC6=O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CN6C(=O)CCC6=O)O)N)O |
synonyms |
14-N-succinimidocarminomycin |
Origin of Product |
United States |
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